molecular formula C30H26ClN3O5 B12481865 Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12481865
M. Wt: 544.0 g/mol
InChI Key: BDYXAHJOZNXSNC-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE is a complex organic compound that features a combination of benzoylpiperazine and chlorophenyl furan amido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Benzoylpiperazine: This step involves the reaction of piperazine with benzoyl chloride under basic conditions.

    Synthesis of Chlorophenyl Furan Amido Intermediate: This involves the reaction of 4-chlorophenyl furan with an amine to form the amido group.

    Coupling Reaction: The final step involves coupling the benzoylpiperazine intermediate with the chlorophenyl furan amido intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound may be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Properties

Molecular Formula

C30H26ClN3O5

Molecular Weight

544.0 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C30H26ClN3O5/c1-38-30(37)22-9-12-25(33-15-17-34(18-16-33)29(36)21-5-3-2-4-6-21)24(19-22)32-28(35)27-14-13-26(39-27)20-7-10-23(31)11-8-20/h2-14,19H,15-18H2,1H3,(H,32,35)

InChI Key

BDYXAHJOZNXSNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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